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Compound of Interest

Compound Name:
2-(2-Chloro-4-

nitrophenoxy)acetamide

CAS No.: 804505-18-8

Cat. No.: B1352196

Get Quote

Replication Guide: 2-(2-Chloro-4-
nitrophenoxy)acetamide Bioactivity
Executive Summary & Comparative Analysis
2-(2-Chloro-4-nitrophenoxy)acetamide (hereafter CNA-Amide) represents a simplified

pharmacophore of the salicylanilide class. While structurally related to Niclosamide (a potent

oxidative phosphorylation uncoupler and Wnt inhibitor), CNA-Amide replaces the benzamide

linkage with a flexible acetamide ether linker.

Researchers attempting to replicate published "hit" data for CNA-Amide often encounter

variability due to solubility issues and metabolic instability. This guide standardizes the

replication workflow, comparing CNA-Amide directly against Niclosamide to distinguish true

scaffold activity from assay interference.

Comparative Profile: CNA-Amide vs. Niclosamide
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Feature CNA-Amide (Target) Niclosamide (Benchmark)

CAS 804505-18-8 50-65-7

MW 230.61 g/mol 327.12 g/mol

Linker
Ether-Acetamide (

)

Salicyl-Amide (

)

Solubility (PBS) Low (< 10 µM) Very Low (< 1 µM)

pKa Non-ionizable linker ~6.0 (Phenolic -OH)

Primary Mode Antimicrobial / Cytotoxic Hit
Mitochondrial Uncoupling / Wnt

Inhibition

Replication Risk
High: Hydrolysis of amide in

plasma

Medium: Aggregation in assay

media

Chemical Validation & Synthesis (The Foundation of
Trust)
Scientific Integrity Note: Commercial batches of nitro-aromatics often contain unreacted

phenols (starting material), which are potent mitochondrial toxins. You must validate purity

before biological testing to ensure the observed effect is due to the acetamide, not the

precursor.

Synthesis Verification Protocol (Williamson Ether
Synthesis)
If commercial stock is unavailable or impure, replicate the synthesis to ensure a clean baseline.

Reaction: 2-Chloro-4-nitrophenol + 2-Chloroacetamide

CNA-Amide

Step-by-Step Protocol:

Dissolution: Dissolve 10 mmol of 2-Chloro-4-nitrophenol in 30 mL anhydrous acetone.
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Deprotonation: Add 15 mmol anhydrous

. Stir at RT for 30 mins (Solution turns bright yellow due to phenoxide formation).

Alkylation: Add 12 mmol 2-Chloroacetamide.

Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc

1:1).

Workup: Pour mixture into 100 mL ice water. The product precipitates as a pale yellow solid.

[1]

Purification: Recrystallize from Ethanol/Water.

QC Check:

-NMR must show the singlet for

at

ppm.

Visualization: Synthesis Logic
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Caption: Williamson ether synthesis pathway converting the toxic phenol precursor into the

stable acetamide target.

Biological Replication Protocols
To replicate findings, you must assess Antimicrobial Potency (MIC) and Cytotoxicity (CC50).
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Experiment A: Antimicrobial Susceptibility (MIC)
Objective: Determine if CNA-Amide retains the anti-bacterial potency of the salicylanilide class.

Control: Niclosamide (Positive Control), DMSO (Negative Control).

Protocol:

Stock Prep: Dissolve CNA-Amide and Niclosamide in 100% DMSO to 10 mM.

Critical Step: Sonicate for 10 mins. Visual clarity is not enough; micro-crystals can skew

results.

Media: Use Mueller-Hinton Broth (MHB) for S. aureus or 7H9 for M. tuberculosis.

Dilution: Create a 2-fold serial dilution in a 96-well clear plate (Range: 64 µg/mL to 0.125

µg/mL).

Integrity Check: Final DMSO concentration must be < 1% to prevent solvent toxicity.

Inoculation: Add bacteria (

CFU/mL).

Incubation: 18–24h at 37°C.

Readout: Add Resazurin (Alamar Blue). Incubate 2h. Fluorescence read (Ex 560 / Em 590).

Data Interpretation Guide:

Success Criteria: CNA-Amide MIC should be in the range of 4–16 µg/mL (often less potent

than Niclosamide's 0.25–1 µg/mL).

Failure Mode: If MIC > 64 µg/mL, check for precipitation in the well (compound crashed out).

Experiment B: Mammalian Cytotoxicity (Selectivity
Index)
Objective: Verify if the "hit" is a specific drug or a general toxin.
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Protocol:

Cell Line: HepG2 (Liver) or Vero (Kidney).

Seeding: 5,000 cells/well in DMEM + 10% FBS. Adhere overnight.

Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

Readout: MTT or ATP-Glo assay.

Visualization: Screening Workflow
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Caption: Parallel screening workflow to determine the Selectivity Index (SI), ensuring the

compound kills pathogens without destroying host cells.

Mechanistic Validation (The "Why")
If CNA-Amide shows activity, you must verify it isn't a "False Positive" caused by membrane

disruption.

The "Uncoupling" Check: Niclosamide works by uncoupling oxidative phosphorylation

(protonophore). To see if CNA-Amide shares this mechanism:

Mitochondrial Membrane Potential Assay: Use JC-1 dye.

Expectation:

Niclosamide: Rapid loss of red aggregates (depolarization) at < 1 µM.

CNA-Amide: If it acts via the same mechanism, it should depolarize mitochondria. If it is

inactive here but active in MIC, it suggests a different mechanism of action (likely inhibition

of specific bacterial enzymes like Transglutaminase or cell wall synthesis), making it a

novel scaffold rather than just a weak Niclosamide clone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Successive paired electrochemical late-stage modification of niclosamide a common
anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - PMC
[pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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